molecular formula C7H7Br B571286 Benzyl Bromide-13C6 CAS No. 286013-10-3

Benzyl Bromide-13C6

Cat. No.: B571286
CAS No.: 286013-10-3
M. Wt: 176.991
InChI Key: AGEZXYOZHKGVCM-ZXJNGCBISA-N
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Description

Benzyl Bromide-13C6, also known as (Bromomethyl)benzene-13C6, is an isotopically labeled compound where the benzene ring contains six carbon-13 atoms. This compound is a colorless liquid with lachrymatory properties, meaning it can cause tears and irritation. It is primarily used as a reagent in organic synthesis for introducing benzyl groups into molecules .

Safety and Hazards

Benzyl Bromide-13C6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is also a lachrymator .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Bromide-13C6 can be synthesized through the bromination of toluene-13C6. The process involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. Continuous photochemical bromination using in situ generated bromine (Br2) has been demonstrated to be efficient for large-scale production. This method involves the use of a bromine generator in a continuous flow mode, optimizing mass utilization and ensuring high throughput .

Chemical Reactions Analysis

Types of Reactions: Benzyl Bromide-13C6 undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles to form benzyl derivatives.

    Oxidation: It can be oxidized to benzyl alcohol and further to benzoic acid.

    Reduction: It can be reduced to toluene-13C6.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The reaction typically occurs under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Major Products:

    Nucleophilic Substitution: Benzyl derivatives such as benzyl alcohol, benzyl cyanide.

    Oxidation: Benzoic acid.

    Reduction: Toluene-13C6

Scientific Research Applications

Benzyl Bromide-13C6 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for introducing benzyl groups in organic synthesis. It is also used in the preparation of isotopically labeled compounds for mechanistic studies.

    Biology: It is used in the synthesis of labeled biomolecules for tracing metabolic pathways.

    Medicine: It is used in the synthesis of labeled pharmaceutical intermediates for drug development and pharmacokinetic studies.

    Industry: It is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

    Benzyl Chloride-13C6: Similar structure but with a chlorine atom instead of bromine.

    Benzyl Fluoride-13C6: Contains a fluorine atom instead of bromine.

    Benzyl Iodide-13C6: Contains an iodine atom instead of bromine.

Comparison:

    Reactivity: Benzyl Bromide-13C6 is more reactive than Benzyl Chloride-13C6 due to the better leaving ability of the bromine atom. Benzyl Iodide-13C6 is even more reactive than this compound.

    Applications: While all these compounds are used for introducing benzyl groups, this compound is preferred when a higher reactivity is required. .

This compound stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

bromomethyl(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEZXYOZHKGVCM-ZXJNGCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745667
Record name 1-(Bromomethyl)(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-10-3
Record name 1-(Bromomethyl)(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-10-3
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